

Physical and chemical properties of Goniodiol 8-acetate.

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Goniodiol 8-acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 8-acetate is a naturally occurring styryl-lactone that has garnered significant interest within the scientific community due to its pronounced cytotoxic activities against various cancer cell lines. Isolated from plants of the Goniothalamus genus, particularly Goniothalamus amuyon, this compound represents a promising lead for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of **Goniodiol 8-acetate**, detailed experimental protocols for its study, and an exploration of its biological activities and potential mechanisms of action.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Goniodiol 8-acetate** is presented in the table below. These properties are essential for its handling, characterization, and formulation in research and development settings.



Property	Value	Source
Molecular Formula	C15H16O5	INVALID-LINK
Molecular Weight	276.28 g/mol	INVALID-LINK
CAS Number	144429-71-0	INVALID-LINK
Melting Point	112-114 °C	INVALID-LINK
Boiling Point	412.4±15.0 °C (Predicted)	INVALID-LINK
Density	1.3±0.1 g/cm³ (Predicted)	INVALID-LINK
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	INVALID-LINK,INVALID- LINK

Note: Some physical properties are predicted based on computational models and may vary from experimentally determined values.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **Goniodiol 8-acetate**. While a complete, assigned dataset is not readily available in the public domain, typical chemical shifts for similar structures can provide guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, protons on the lactone ring, and the acetyl group.
- ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the lactone and acetate groups, carbons of the aromatic ring, and the aliphatic carbons of the lactone ring and side chain. A representative, though unassigned, ¹³C NMR spectrum for a related compound, 8-epi-Goniodiol, shows peaks in the characteristic regions for such structures.[1]

Mass Spectrometry (MS):

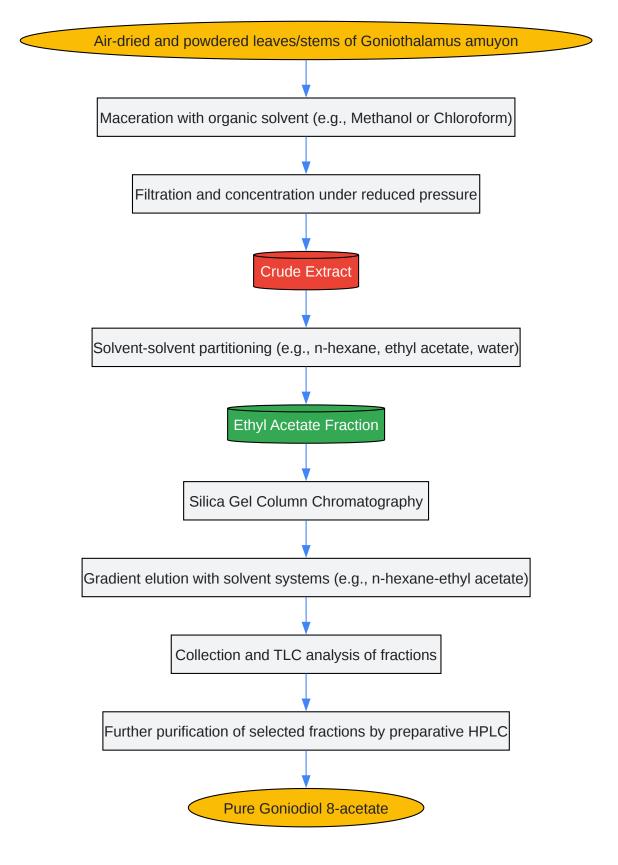


- The mass spectrum of Goniodiol 8-acetate would be expected to show a molecular ion peak corresponding to its molecular weight.
- Fragmentation patterns would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic cleavages of the styryl-lactone core. The fragmentation of acetate-containing diterpenes often shows a neutral loss of acetic acid (60 Da).

Experimental Protocols Isolation and Purification of Goniodiol 8-acetate from Goniothalamus amuyon

The following is a generalized workflow for the isolation and purification of **Goniodiol 8-acetate**, based on common phytochemical procedures.





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Caption: General workflow for the isolation of **Goniodiol 8-acetate**.



Detailed Steps:

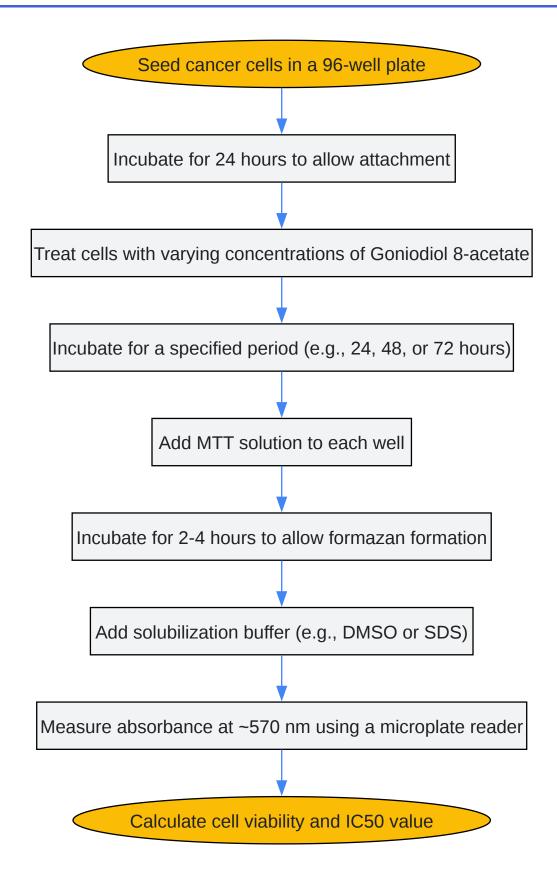
- Extraction: The air-dried and powdered plant material (leaves and stems) of Goniothalamus amuyon is subjected to extraction with a suitable organic solvent, such as methanol or chloroform, at room temperature.[2]
- Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ethyl acetate fraction is typically enriched with styryllactones.
- Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate.[2]
- Purification: Fractions containing Goniodiol 8-acetate, as identified by Thin Layer
 Chromatography (TLC) comparison with a standard, are pooled and further purified using
 preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

 [2]

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. The following is a standard protocol that can be adapted for testing **Goniodiol 8-acetate**.





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Caption: Workflow for a typical MTT cytotoxicity assay.



Protocol:

- Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
- Compound Treatment: Treat the cells with a serial dilution of **Goniodiol 8-acetate**. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Biological Activity and Mechanism of Action

Goniodiol 8-acetate has demonstrated significant cytotoxic activity against a range of human cancer cell lines. While the precise molecular mechanisms are still under investigation, studies on related styryl-lactones, such as goniothalamin, provide valuable insights into its potential modes of action.

Cytotoxicity

Goniodiol 8-acetate has been reported to exhibit cytotoxic effects. For instance, a related compound, goniodiol-7-monoacetate, showed potent cytotoxicities with ED50 values less than $0.1~\mu g/mL$ against KB, P-388, RPMI, and TE671 tumor cells.[3]

Apoptosis Induction

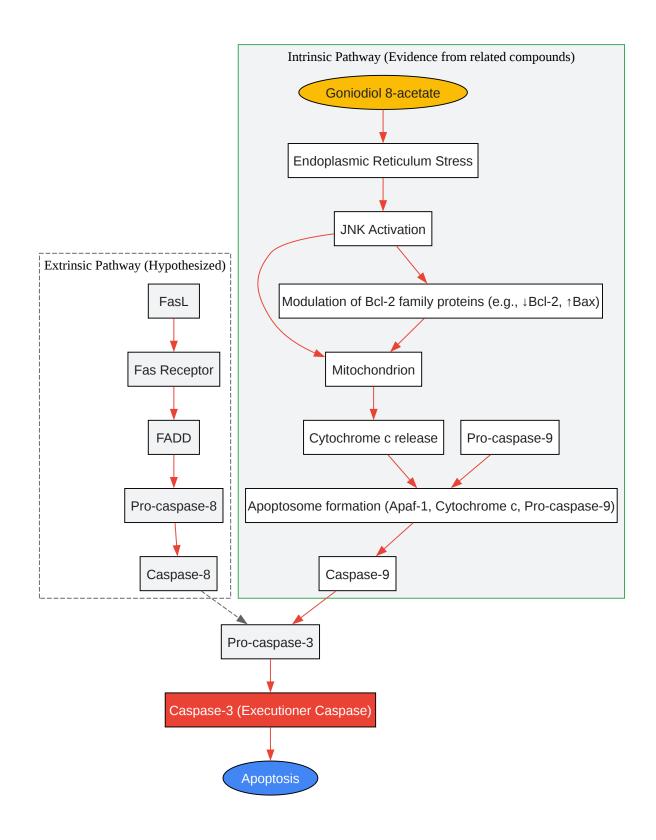






It is hypothesized that **Goniodiol 8-acetate** induces apoptosis, or programmed cell death, in cancer cells. Research on the related compound goniothalamin has shown that it can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspase-9 and executioner caspase-3.





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Caption: Hypothesized apoptosis signaling pathway for **Goniodiol 8-acetate**.



Western Blot Analysis for Apoptosis Markers:

To investigate the apoptotic pathway, researchers can perform Western blot analysis to detect key proteins. A general protocol is as follows:

- Cell Lysis: Treat cancer cells with Goniodiol 8-acetate for various time points, then lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against apoptosis-related proteins such as Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3.
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Cell Cycle Arrest

Styryl-lactones have also been shown to induce cell cycle arrest. Analysis of the cell cycle distribution can be performed using flow cytometry. It is plausible that **Goniodiol 8-acetate** may cause an accumulation of cells in a specific phase of the cell cycle, such as G1 or G2/M, thereby inhibiting proliferation.

Flow Cytometry for Cell Cycle Analysis:

- Cell Treatment: Treat cells with **Goniodiol 8-acetate** for a defined period.
- Harvest and Fix: Harvest the cells and fix them in cold 70% ethanol.
- Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
- Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]



Conclusion

Goniodiol 8-acetate is a promising natural product with significant cytotoxic potential. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its investigation. Further research is warranted to fully elucidate its spectral characteristics, confirm its precise mechanism of action, and evaluate its therapeutic potential in preclinical models. The information and methodologies presented here are intended to facilitate these future investigations by providing a comprehensive resource for researchers in the field of cancer drug discovery.

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